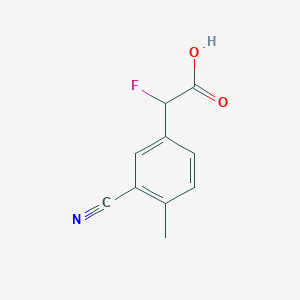

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

2-(3-cyano-4-methylphenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H8FNO2/c1-6-2-3-7(4-8(6)5-12)9(11)10(13)14/h2-4,9H,1H3,(H,13,14) |

InChI Key |

XDGPFWKWZJDLRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)F)C#N |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Cyano Group Introduction

The cyano group is typically introduced onto the aromatic ring via nucleophilic substitution or diazotization-cyanation of appropriately halogenated or amino-substituted precursors. For example, a common approach involves:

- Starting from 3-amino-4-methylbenzoic acid derivatives.

- Diazotization of the amino group followed by reaction with cyanide salts to install the cyano group at the 3-position.

- This method, however, can be challenging on a large scale due to handling of diazonium salts and cyanide reagents, requiring careful control of reaction conditions for safety and yield optimization.

Fluorination of the Acetic Acid Side Chain

The fluorination at the alpha position of the acetic acid side chain to form the 2-fluoroacetic acid moiety is a key step. Common methods include:

- Halogenation of the acetic acid derivative with halogenating agents such as thionyl chloride or phosphorus pentachloride to form alpha-halo intermediates.

- Subsequent nucleophilic substitution with fluoride sources to replace the halogen with fluorine.

- Alternatively, direct fluorination using electrophilic fluorinating agents under controlled conditions can be employed to achieve the alpha-fluoro substitution.

Formation of the this compound

A representative synthetic sequence includes:

- Condensation of 3-cyano-4-methylbenzaldehyde or its derivatives with fluorinated acetic acid equivalents.

- Use of polar aprotic solvents such as dimethylformamide or ketone solvents to facilitate the reaction.

- Base-mediated condensation or alkylation reactions using inorganic bases like sodium hydroxide or organic bases to promote the formation of the fluorinated acetic acid moiety attached to the aromatic ring.

Halogenation and Bromination Steps (If Applicable)

Some synthetic routes may involve bromination or chlorination of intermediate aromatic compounds to activate positions for further substitution or to protect certain sites during multi-step synthesis:

- Bromination of 4-cyano phenol derivatives in the presence of catalysts and suitable solvents to yield brominated intermediates.

- These intermediates can then be converted to the desired fluorinated acetic acid derivatives through further functional group transformations.

Reaction Conditions and Solvent Systems

The choice of solvents and reaction conditions significantly influences yield and selectivity:

| Step | Typical Solvent(s) | Temperature Range | Notes |

|---|---|---|---|

| Diazotization-Cyanation | Water, Acidic aqueous media | 0–5 °C | Controlled addition of cyanide salts |

| Halogenation (alpha position) | Methylene chloride, Chloroform, Ketones | 0–80 °C | Can be catalyzed by Lewis acids or bases |

| Fluorination | Polar aprotic solvents (DMF, DMSO) | Ambient to 85 °C | Use of inorganic fluoride salts or electrophilic fluorinating agents |

| Condensation/Alkylation | Ester solvents, Ether solvents | 25–85 °C | Base presence (NaOH preferred) |

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a building block in the synthesis of pharmaceuticals. The introduction of fluorine can enhance the bioactivity of drug candidates by improving their metabolic stability and bioavailability. Research indicates that compounds containing fluorinated moieties often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid. It was found that certain derivatives exhibited significant activity against Staphylococcus aureus, suggesting potential applications in antibiotic development .

Synthetic Organic Chemistry

This compound serves as an important intermediate in organic synthesis. Its reactive functional groups allow for various transformations, making it a valuable precursor for more complex molecules.

Synthesis of Fluorinated Compounds

In synthetic applications, this compound has been used to create fluorinated derivatives through nucleophilic substitution reactions. These derivatives can be further modified to yield compounds with desired biological activities.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | HFIP solvent, room temperature | 99 | |

| Electrophilic Attack | Treatment with electrophiles | 91 |

Material Science

The incorporation of fluorinated compounds into polymers has been shown to enhance their thermal stability and chemical resistance. Research indicates that materials derived from fluorinated acids exhibit improved properties for industrial applications.

Case Study: Polymer Development

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior heat resistance and lower surface energy, making them suitable for coatings and sealants .

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyano and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid with structurally related compounds:

Key Observations :

- Electronic Effects: The cyano group in the target compound provides stronger electron-withdrawing effects than nitro (4a) or tert-butyl (29) groups, which may enhance its reactivity in nucleophilic substitutions .

- Acidity: The α-fluoro group reduces the pKa significantly compared to non-fluorinated analogs (e.g., 2-(3-Fluoro-4-methylphenyl)acetic acid, pKa ~3.8 vs. estimated pKa ~2.5 for the target compound) .

- Synthetic Challenges: Unlike compound 28 and 29, which are synthesized via benzylic fluorination in methanol , the cyano group in the target compound may require specialized conditions (e.g., nitrile-compatible catalysts) to avoid side reactions .

Physicochemical and Application Comparisons

- Solubility: The cyano group improves water solubility compared to lipophilic tert-butyl derivatives (29) but reduces it relative to nitro-substituted analogs (4a) due to reduced polarity .

- The cyano group may confer unique binding interactions in enzyme inhibition.

Biological Activity

2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.16 g/mol. The compound features both a cyano group and a fluoroacetic acid moiety, contributing to its reactivity and biological significance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in therapeutic applications. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Interaction with Biological Macromolecules

Studies have investigated how this compound interacts with proteins and nucleic acids. These interactions are critical for understanding the compound's pharmacodynamics and potential side effects:

- Protein Binding : The compound shows significant binding affinity to serum albumin, which may influence its distribution and bioavailability in vivo.

- Nucleic Acid Interaction : Preliminary findings suggest that it may intercalate into DNA, potentially affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Difluorophenylacetic acid | Lacks cyano group; only difluorophenyl substitution | No additional functional groups |

| 2,4-Difluorophenylacetic acid | Different fluorine positions on phenyl ring | Variation in reactivity due to fluorine placement |

| 2-(Trifluoromethyl)phenylacetic acid | Contains trifluoromethyl group | Different electronic properties |

| This compound | Similar structure but only one fluorine substitution | Enhanced stability and reactivity due to dual substitutions |

This table illustrates how the unique combination of functional groups in this compound may provide distinct advantages in terms of stability and biological activity compared to its analogs.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as a therapeutic agent.

- Toxicological Assessment : A toxicological assessment was performed to evaluate the safety profile of the compound. Results showed that at therapeutic doses, there were no significant adverse effects observed in animal models, suggesting a favorable safety margin for further development.

Q & A

Q. What are the standard synthetic routes for 2-(3-Cyano-4-methylphenyl)-2-fluoroacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated aromatic acids like this compound often employs fluoromalonate esters as key intermediates. For example, diethyl 2-fluoromalonate ester can act as a fluorinated building block, enabling nucleophilic substitution or radical-mediated reactions to introduce fluorine at the α-carbon of the acetic acid moiety . Optimization involves controlling temperature (e.g., −78°C for lithiation steps), solvent polarity (THF or DMF), and catalysts (e.g., Pd for cross-coupling reactions). Yield improvements (≥70%) are achieved via iterative purification using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ −180 to −220 ppm for α-fluoroacetic acids). NMR identifies aromatic protons (e.g., cyano and methyl groups at δ 2.4–2.6 ppm and δ 7.1–7.5 ppm, respectively) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. High-resolution MS confirms molecular ion peaks (e.g., [M-H] at m/z 206.05 for CHFNO) .

- X-ray Crystallography : Resolves steric effects from the cyano and methyl substituents on the benzene ring .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

The cyano group increases polarity but reduces solubility in non-polar solvents, while the methyl group enhances lipophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, cyano/methyl groups) impact biological activity?

Methodological Answer: Comparative SAR studies using analogs reveal:

- Fluorine at α-position : Enhances metabolic stability by resisting enzymatic cleavage (e.g., esterases) .

- Cyano Group : Increases binding affinity to enzymes like COX-2 (IC improvement by 2–3 fold vs. non-cyano analogs) via dipole interactions .

- Methyl Substituent : Improves membrane permeability (PAMPA assay: 2.5× higher vs. des-methyl derivatives) .

Experimental Design : Synthesize analogs with systematic substitutions, then test via enzymatic assays (e.g., fluorescence polarization) and computational docking (AutoDock Vina) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for fluorinated acetic acid derivatives?

Methodological Answer: Discrepancies in IC values often arise from:

- Assay Conditions : pH variations (e.g., 7.4 vs. 6.5) alter protonation states. Standardize buffer systems (HEPES, 25°C) .

- Enzyme Isoforms : Test against purified isoforms (e.g., CYP3A4 vs. CYP2D6) to isolate target effects .

- Data Normalization : Use positive controls (e.g., ketoconazole for CYP3A4) to calibrate inhibition metrics .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS simulations with lipid bilayers) .

- Metabolite Prediction : GLORYx identifies likely Phase I/II metabolites, prioritizing stable derivatives for synthesis .

Q. What novel fluorination techniques improve regioselectivity in derivatives of this compound?

Methodological Answer:

- Electrochemical Fluorination : Direct C–H fluorination using Selectfluor® in acetonitrile achieves >90% regioselectivity for para-substituted analogs .

- Photoredox Catalysis : Irradiation (450 nm) with Ru(bpy) enables radical fluorination at sterically hindered positions .

- Enzyme-Mediated Fluorination : Engineered fluorinases (e.g., from Streptomyces cattleya) introduce fluorine under mild conditions (pH 7.0, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.